アダマンタン-1-カルボニトリル

説明

1-Adamantanecarbonitrile reacts with W2(OCMe3)6 to yield W(CAd)(OCMe3)3 (Ad=1-adamantyl).

科学的研究の応用

Medicinal Chemistry

Adamantane derivatives, including adamantane-1-carbonitrile, have been extensively studied for their pharmacological properties. Notably, they exhibit antiviral activity and potential neuroprotective effects.

Antiviral Properties

Adamantane derivatives like amantadine have long been recognized for their effectiveness against influenza viruses. Recent studies have focused on the synthesis of novel adamantane derivatives that enhance this activity. For instance, researchers have synthesized adamantane-1-carbonitrile analogs that show improved binding affinity to viral targets compared to traditional compounds .

Neuroprotective Effects

Recent findings suggest that adamantane derivatives can mitigate cognitive deficits associated with diabetes by modulating inflammatory responses in the central nervous system (CNS). A study demonstrated that these compounds could significantly improve memory performance in diabetic mice through the regulation of specific genes involved in neuroinflammation .

Synthesis and Reactivity

The synthesis of adamantane-1-carbonitrile has been explored through various methodologies, showcasing its versatility as a building block in organic synthesis.

Synthetic Routes

Adamantane-1-carbonitrile can be synthesized via nitrilation of adamantane derivatives or through the reaction of adamantane with carbon disulfide followed by hydrolysis . These synthetic pathways allow for the introduction of functional groups that enhance the compound's reactivity and applicability in further chemical transformations.

Reactivity Studies

Research has indicated that adamantane-1-carbonitrile can undergo various transformations, including nucleophilic substitutions and cycloadditions, making it a valuable intermediate in organic synthesis . The compound's unique structure allows for selective reactions under mild conditions, which is advantageous for developing complex molecules.

Material Science Applications

The structural properties of adamantane-1-carbonitrile lend themselves well to applications in materials science, particularly in the development of nanomaterials and polymers.

Nanomaterials

Due to its rigid structure, adamantane-1-carbonitrile is utilized as a scaffold in the design of nanoscale frameworks and optical materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Catalytic Applications

Adamantane derivatives are also employed as ligands in catalytic systems. For example, they have been used to stabilize metal catalysts in various organic reactions, improving yields and selectivity .

Case Studies

Table 1: Summary of Key Studies Involving Adamantane-1-carbonitrile

作用機序

Target of Action

Adamantane derivatives are known to interact with various biological targets, improving the lipophilicity and stability of drugs .

Mode of Action

It’s known that adamantane derivatives can interact with their targets, leading to changes in their function

Biochemical Pathways

Adamantane derivatives are known to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The adamantane moiety is known to improve the lipophilicity and stability of drugs, which can enhance their pharmacokinetic properties .

Result of Action

The compound has been used as a starting reagent for the synthesis of adamantyl-l,3,4-oxathiazol-2-one , indicating its potential utility in chemical synthesis.

Action Environment

The stability and lipophilicity of adamantane derivatives can be influenced by factors such as temperature and ph .

生物活性

Adamantane-1-carbonitrile, a derivative of adamantane, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antiviral, anticancer, and antibacterial properties, along with its potential applications in drug delivery systems.

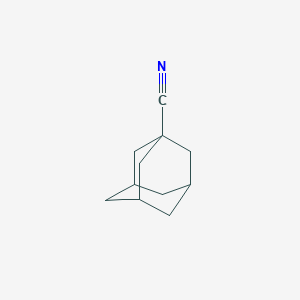

Chemical Structure and Properties

Adamantane-1-carbonitrile is characterized by its rigid cage-like structure, which enhances its stability and interactions with biological targets. The unique properties of adamantane derivatives stem from their lipophilicity and ability to form stable complexes with various biomolecules.

Antiviral Activity

Research has demonstrated that adamantane derivatives exhibit significant antiviral activity. For instance, studies involving 2-(1-adamantyl)imidazole and its derivatives showed promising results against viral infections, particularly in chick embryos infected with the A-2 Victoria virus. Compounds such as 2-(1-adamantyl)imidazole displayed notable antiviral efficacy, while other derivatives were less effective .

Anticancer Activity

The anticancer potential of adamantane-1-carbonitrile has been explored through in vitro studies. A notable investigation assessed the antiproliferative effects of adamantane derivatives against various human tumor cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that some compounds exhibited IC50 values less than 10 μM, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HeLa | <10 |

| Compound 2 | MCF-7 | <10 |

| Compound 3 | HCT-116 | Moderate |

| Compound 4 | HepG-2 | Moderate |

| Compound 5 | PC-3 | Weak |

Antibacterial Activity

Adamantane derivatives have also shown antibacterial properties. A study evaluated the antimicrobial activity of several adamantane compounds against Gram-positive and Gram-negative bacteria. Among the tested compounds, some demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various strains, indicating their potential as antibacterial agents .

The biological activity of adamantane-1-carbonitrile can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature allows these compounds to integrate into lipid membranes, affecting membrane integrity and function.

- Enzyme Inhibition : Some adamantane derivatives inhibit viral enzymes crucial for replication.

- Cellular Uptake : Their structural characteristics facilitate efficient cellular uptake, enhancing their therapeutic efficacy.

Case Study 1: Antiviral Efficacy

In a controlled study, 2-(1-adamantyl)imidazole was tested for its antiviral properties. Results indicated significant reduction in viral load in treated chick embryos compared to controls. This suggests that adamantane-based compounds may serve as effective antiviral agents against certain pathogens.

Case Study 2: Anticancer Potential

A series of adamantane derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study revealed that modifications to the adamantane structure could enhance anticancer activity, particularly when targeting specific cellular pathways involved in tumor growth.

Drug Delivery Applications

The unique structure of adamantane derivatives makes them suitable candidates for drug delivery systems. Their ability to form stable complexes with drugs can enhance pharmacokinetics and bioavailability. Research has shown that incorporating adamantane into liposomes or dendrimers improves drug stability and targeting capabilities .

特性

IUPAC Name |

adamantane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFZASRJFRAEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-42-2 | |

| Record name | 1-Cyanoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-cyanoadamantane?

A1: The molecular formula of 1-cyanoadamantane is C11H15N, and its molecular weight is 161.25 g/mol.

Q2: What spectroscopic techniques have been used to characterize 1-cyanoadamantane?

A2: Researchers have employed various spectroscopic techniques to characterize 1-cyanoadamantane, including: * Microwave Spectroscopy: This technique provided precise information on the rotational constants of 1-cyanoadamantane, allowing for the determination of bond lengths and angles within the molecule. [] * Terahertz Spectroscopy: This method was instrumental in studying the low-frequency vibrational modes of 1-cyanoadamantane, including the librational mode, in both its ordered and disordered phases. []* Raman Spectroscopy: This technique provided insights into the vibrational modes of 1-cyanoadamantane, particularly in the context of its plastic phase and the temperature dependence of these modes. [, , ] * Infrared Spectroscopy: This method has been used to study the vibrational modes of the 1-cyanoadamantane cation, revealing evidence of hydrogen transfer and cage-opening upon ionization. []

Q3: What is unique about the solid-state behavior of 1-cyanoadamantane?

A3: 1-Cyanoadamantane exhibits several distinct crystalline phases, including a brittle phase (II), a glassy phase (Ig), a stable plastic phase (I), and a metastable plastic phase (I'). [] These phases are characterized by different degrees of molecular order and mobility.

Q4: What is a plastic crystal, and how does 1-cyanoadamantane exemplify this?

A4: A plastic crystal is a solid phase where molecules possess positional order within a lattice structure but exhibit a high degree of rotational freedom. 1-Cyanoadamantane forms a plastic crystalline phase at room temperature, characterized by the free rotation of molecules within the crystal lattice. [, , ]

Q5: How does the dielectric behavior of 1-cyanoadamantane change across its different phases?

A5: The dielectric properties of 1-cyanoadamantane have been extensively studied in its various phases. Notably, the dielectric relaxation times exhibit an Arrhenius-type temperature dependence in the supercooled plastic phase, suggesting "strong glass former" behavior. [] Furthermore, studies on the low-frequency dielectric properties indicate that the glass transition in 1-cyanoadamantane is not associated with the freezing of individual molecular rotations but rather with the freezing of fluctuations in local antiferroelectric ordering. []

Q6: What types of molecular motions are observed in 1-cyanoadamantane?

A6: Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed two distinct types of molecular motions in 1-cyanoadamantane: a fast uniaxial rotation around the molecule's threefold axis and a slower isotropic reorientation of this axis between specific crystallographic directions. [] These motions have been further investigated using techniques like incoherent quasielastic neutron scattering, providing insights into the dynamics of the plastic phase. []

Q7: How does 1-cyanoadamantane react with silylenes?

A7: Research has shown that 1-cyanoadamantane reacts with silylenes in a unique manner. While di-tert-butylsilylene adds across the carbon-nitrogen triple bond, forming a cyclic diazasilacyclohexadiene derivative, dimesitylsilylene follows a different pathway, yielding an azadisilacyclobutene ring system. [] These findings highlight the influence of steric and electronic factors on the reactivity of silylenes towards nitriles.

Q8: Can 1-cyanoadamantane form complexes with metal carbonyls?

A8: Yes, 1-cyanoadamantane selectively forms complexes with tungsten pentacarbonyl, coordinating through the nitrogen atom of the cyano group. This property has been exploited for the separation of 1-cyanoadamantane from mixtures containing adamantyl-1,3,4-oxathiazol-2-one. []

Q9: What are the potential applications of 1-cyanoadamantane derivatives?

A9: Derivatives of 1-cyanoadamantane, particularly those containing an aryloxy group at the 4-position of an aniline moiety, have shown potential as hypobetalipoproteinemic agents. These compounds, which lower blood lipid levels, are being explored further for their therapeutic benefits. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。